molecular formula C14H21N3O B2909127 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one CAS No. 953719-61-4

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Cat. No.: B2909127
CAS No.: 953719-61-4
M. Wt: 247.342
InChI Key: FZSDTJTUOMPSNU-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is an organic compound that features both an aminophenyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-aminophenylacetic acid with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, making it more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one may exhibit unique properties due to the presence of the ethyl group on the piperazine ring. This can influence its binding affinity, solubility, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSDTJTUOMPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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